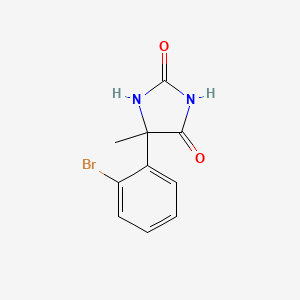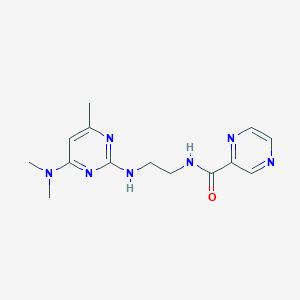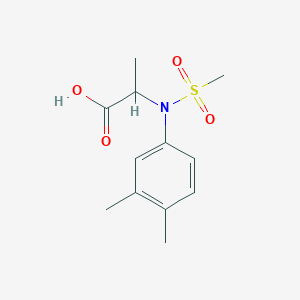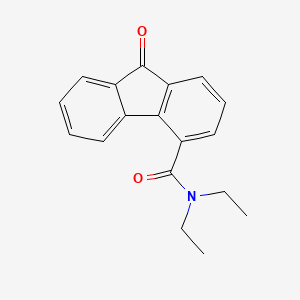
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. The presence of a bromophenyl group suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the imidazolidine ring, with the 2-bromophenyl group and a methyl group attached at the 5-position .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electrophilic bromine atom on the phenyl ring, which could undergo nucleophilic aromatic substitution reactions . The imidazolidine ring might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom might increase its molecular weight and could influence its solubility .Applications De Recherche Scientifique
Organic Synthesis and Reactivity
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione and its analogs have been explored for their reactivity and applications in organic synthesis. The reaction with Grignard reagents and Lithium dibutylcuprate, for instance, yields 1,2-addition products exclusively, indicating a distinct reactivity pattern from normal unsaturated carbonyl compounds. This characteristic makes these compounds interesting for further exploration in synthetic organic chemistry (Akeng'a & Read, 2005).
Antimicrobial Activity
The exploration of the bromophenyl variant of imidazolidine-2,4-dione has extended into the synthesis of compounds with potential antimicrobial activity. For example, certain analogs have been synthesized and demonstrated promising in vitro activities against a range of microbial pathogens. This includes derivatives designed to target specific microbial mechanisms, underscoring the potential of these compounds in developing new antimicrobial agents (Goudgaon & Basha, 2011).
Catalysis and Green Chemistry
The use of Brønsted acidic ionic liquids containing 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione derivatives as catalysts highlights their potential in promoting environmentally benign synthetic methodologies. These catalysts have been applied in the synthesis of various heterocyclic compounds, demonstrating high yields and efficiency under microwave irradiation, which aligns with the principles of green chemistry (Arya et al., 2012).
Structural Studies and Molecular Design
Structural analysis and computational studies have been conducted on derivatives of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione to understand their molecular geometry and electronic structure. These studies provide insights into the potential structure-activity relationships, facilitating the design of new compounds with desired biological activities. The findings from such studies can guide the development of novel therapeutic agents or functional materials (Sethusankar et al., 2002).
Antidepressant and Anxiolytic Activity
Some 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their potential antidepressant and anxiolytic activity. These studies have identified compounds that exhibit high affinity for serotonin receptors, demonstrating the therapeutic potential of these derivatives in mental health treatment. This area of research underscores the broader pharmacological applicability of the compound beyond its core chemical interest (Czopek et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQLGMDDAXPBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine](/img/structure/B2586137.png)


![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2586140.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2586142.png)

![N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2586149.png)





![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one](/img/structure/B2586158.png)
![N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2586159.png)